molecular formula C22H17F2N3O B6166215 N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide CAS No. 2768332-17-6

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide

カタログ番号 B6166215
CAS番号: 2768332-17-6
分子量: 377.4
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide (CQD) is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. CQD is a member of the quinoline family, which is known for its diverse range of biological activities. CQD has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising drug candidate.

科学的研究の応用

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been studied for its potential therapeutic applications. N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. In preclinical studies, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and lung cancer cells. In addition, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

作用機序

The exact mechanism of action of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is still under investigation. However, it is believed that N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. In addition, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to reduce the expression of certain proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have a variety of biochemical and physiological effects. In preclinical studies, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to inhibit the growth of several cancer cell lines, including colon, breast, and lung cancer cells. In addition, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.

実験室実験の利点と制限

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a relatively new compound and has not been extensively studied. As such, there are both advantages and limitations to using N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide in laboratory experiments. One advantage of using N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a novel compound and has not been extensively studied, making it an ideal candidate for further research. However, there are some limitations to using N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide in laboratory experiments. For example, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a novel compound and its exact mechanism of action is still under investigation, making it difficult to accurately predict its effects. Additionally, N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is a relatively new compound and has not been extensively studied, making it difficult to accurately assess its safety and efficacy in humans.

将来の方向性

Future research on N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide should focus on further elucidating its mechanism of action and assessing its safety and efficacy in humans. Additionally, further studies should be conducted to determine the optimal dosage and formulation of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide for therapeutic applications. Furthermore, further research should be conducted to explore the potential of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide as a novel drug candidate for the treatment of inflammatory and infectious diseases. Finally, further studies should be conducted to investigate the potential synergistic effects of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide when used in combination with other drugs.

合成法

N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 5,6-difluoro-7-methyl-1H-indol-3-yl chloride with cyclopropyl anhydride in the presence of anhydrous dimethylformamide (DMF) and triethylamine (TEA). This reaction results in the formation of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxylic acid. The second step involves the esterification of the carboxylic acid with acetic anhydride in the presence of DMF and TEA. This reaction results in the formation of N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide involves the reaction of 5-cyano-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)benzoic acid with cyclopropylamine, followed by cyclization and amidation to form the final product.", "Starting Materials": [ "5-cyano-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)benzoic acid", "cyclopropylamine", "DMF (N,N-dimethylformamide)", "EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)", "HOBt (1-hydroxybenzotriazole)", "DIPEA (N,N-diisopropylethylamine)", "DCM (dichloromethane)", "EtOAc (ethyl acetate)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "water" ], "Reaction": [ "Step 1: Dissolve 5-cyano-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)benzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF. Add DIPEA (2.0 equiv) and stir for 30 minutes at room temperature.", "Step 2: Add cyclopropylamine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Dilute the reaction mixture with DCM and wash with water, NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.", "Step 4: Dissolve the crude product in EtOAc and add NaHCO3 solution. Stir for 30 minutes at room temperature.", "Step 5: Filter the mixture and wash the solid with water. Concentrate the filtrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxylic acid.", "Step 7: Dissolve N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxylic acid in DCM and add DIPEA (1.5 equiv) and EDC (1.5 equiv). Stir for 30 minutes at room temperature.", "Step 8: Add amine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 9: Dilute the reaction mixture with DCM and wash with water, NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.", "Step 10: Purify the crude product by column chromatography using DCM/MeOH as the eluent to obtain N-cyclopropyl-2-(5,6-difluoro-7-methyl-1H-indol-3-yl)quinoline-5-carboxamide." ] }

CAS番号

2768332-17-6

分子式

C22H17F2N3O

分子量

377.4

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。